molecular formula C6H4FN3 B1279027 1-Azido-4-fluorobenzene CAS No. 3296-02-4

1-Azido-4-fluorobenzene

Cat. No.: B1279027
CAS No.: 3296-02-4
M. Wt: 137.11 g/mol
InChI Key: VHFLTICYUZLEII-UHFFFAOYSA-N
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Description

1-Azido-4-fluorobenzene (AFB) is an organic compound containing both an azide and a fluorine group. It is a building block molecule used in organic synthesis and has a wide range of applications in the chemical and pharmaceutical industries. AFB is also used in the development of new drugs, materials, and other products. In recent years, AFB has gained increasing attention due to its potential as a reagent for organic synthesis.

Scientific Research Applications

  • Synthesis of Triazole Derivatives Research by Negrón-Silva et al. (2013) involved the synthesis of 1,2,3-triazole derivatives from compounds including 1-(azidomethyl)-4-fluorobenzene. These compounds showed potential inhibitory activity against acidic corrosion of steels, indicating applications in materials science and corrosion prevention (Negrón-Silva et al., 2013).

  • Investigation of C−H···F Interactions Thalladi et al. (1998) explored the interactions in crystalline fluorobenzenes, including 1,4-difluorobenzene. This study is significant for understanding the weak acceptor capabilities of the C−F group, with implications in crystallography and molecular interaction studies (Thalladi et al., 1998).

  • Labeling of Peptides for PET Imaging Thonon et al. (2009) utilized 1-(azidomethyl)-4-[(18)F]-fluorobenzene for the labeling of peptides in PET (Positron Emission Tomography) imaging. This application demonstrates the relevance of 1-Azido-4-fluorobenzene in biomedical imaging and diagnostic processes (Thonon et al., 2009).

  • Organometallic Chemistry and Catalysis Pike et al. (2017) discussed the use of partially fluorinated benzenes, including 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. These compounds act as solvents or ligands, highlighting their importance in chemical synthesis and industrial applications (Pike et al., 2017).

  • Labeling of siRNA for PET Imaging Mercier et al. (2011) developed a method for labeling siRNA with fluorine-18 using 1-(azidomethyl)-4-[(18)F]fluorobenzene, indicating its use in advanced molecular biology and imaging techniques (Mercier et al., 2011).

  • Investigation of Molecular and Magnetic Properties Liu et al. (2017) studied the magnetic properties of azido-Cu(II) compounds, using 2-fluorobenzoic acid among others, to understand ferromagnetic ordering and slow relaxation. This research is significant in the field of material science, particularly in the development of new magnetic materials (Liu et al., 2017).

  • Synthesis of Chiral α-Azido and α-Amino Ketones Gomes and Corey (2019) developed a method using fluorobenzene for synthesizing chiral α-azido and α-amino ketones. This has implications in pharmaceutical synthesis and the development of enantioselective reactions (Gomes & Corey, 2019).

Safety and Hazards

1-Azido-4-fluorobenzene is a highly reactive compound and should be handled with caution due to its potential explosive nature . It is classified as a flammable liquid and can cause skin irritation and serious eye damage . It should be stored at -20°C .

Biochemical Analysis

Biochemical Properties

1-Azido-4-fluorobenzene plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry It is known to interact with various enzymes, proteins, and other biomoleculesThis reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. It can be incorporated into cellular components through the click reaction, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into proteins and other biomolecules can affect their function and localization within the cell. For example, it can be used to label specific proteins, enabling the visualization of their distribution and dynamics in live cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. The azide group can undergo a cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is catalyzed by copper ions and is highly specific, allowing for the selective labeling of target molecules. Additionally, this compound can participate in other chemical reactions, such as nucleophilic substitution and radical reactions, further expanding its utility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can maintain its labeling efficiency and specificity over extended periods, making it suitable for long-term experiments in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can be used to label specific biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and potential effects in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific subcellular compartments through the use of targeting signals or post-translational modifications. For example, this compound can be conjugated to peptides or proteins that contain specific localization signals, directing it to organelles such as the nucleus, mitochondria, or endoplasmic reticulum. This targeted localization allows researchers to study the function and dynamics of specific cellular structures .

Properties

IUPAC Name

1-azido-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLTICYUZLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447110
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-02-4
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-fluorobenzene
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Synthesis routes and methods I

Procedure details

Prepared in analogy to J. Org. Chem. (1989) 54:5938-5945. To a solution of sulfuric acid (40 mL) and trifluoroacetic acid (200 mL) was added 4-fluoroaniline (22.1 mL, 0.23 mol) dropwise. Then under ice-cooling a solution of sodium nitrite (20.6 g, 0.3 mol) in water (200 mL) was added over 30 min at 15-18° C. The solution was then stirred for 30 min while kept in the ice bath. A solution of sodium azide (25.42 g, 0.39 mol) in water (150 mL) was added dropwise over 30 min. Mixture was foaming and temperature went up to 10° C. while cooling with an ice bath. Reaction mixture was stirred without cooling for 1 h, then extracted with diethyl ether. The combined organic layers were washed with water two times. Then the combined organic layers were diluted with saturated aqueous sodium carbonate solution (500 mL) until the mixture became basic. The organic phase was separated and washed with brine, extracted again with diethyl ether. The organic layers were dried over sodium sulfate and evaporated at 40° C., minimum 50 mbar (already distillation of product), to afford the title product (30.42 g, 96%) as a brown liquid.
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40 mL
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200 mL
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22.1 mL
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20.6 g
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200 mL
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ice
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25.42 g
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150 mL
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Yield
96%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 262 mg of sodium nitrite dissolved in 2.0 ml of water was dropped into a solution of 3.09 g of 4-fluorophenylhydrazine hydrochloride in 20 ml of concentrated hydrochloric acid and 10 ml of diethyl ether under cooling with ice. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 1.01 g of the crude title compound as a brown oily substance.
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262 mg
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2 mL
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3.09 g
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20 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Azido-4-fluorobenzene
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Customer
Q & A

Q1: What is the role of 1-azido-4-fluorobenzene in the synthesis described in the research paper?

A1: this compound is a key reagent used to introduce a triazole ring onto a pyrazole scaffold. Specifically, it reacts with [(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide (compound 2 in the paper) through a 1,3-dipolar cycloaddition to form the pyrazolo triazole derivative (compound 10). [] This reaction is significant because it allows for the creation of a new heterocyclic system with potentially enhanced biological properties.

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